molecular formula C17H20FN5O3 B11577578 1-(4-fluorobenzyl)-8-[(2-methoxyethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

1-(4-fluorobenzyl)-8-[(2-methoxyethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11577578
M. Wt: 361.4 g/mol
InChI Key: KJYZBTQOINTNBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Fluorophenyl)methyl]-8-[(2-methoxyethyl)amino]-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines a fluorophenyl group, a methoxyethylamino group, and a tetrahydropurine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-fluorophenyl)methyl]-8-[(2-methoxyethyl)amino]-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, including the introduction of the fluorophenyl group, the formation of the tetrahydropurine core, and the attachment of the methoxyethylamino group. Common reagents used in these reactions include fluorobenzene derivatives, alkylating agents, and amines. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Fluorophenyl)methyl]-8-[(2-methoxyethyl)amino]-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

1-[(4-Fluorophenyl)methyl]-8-[(2-methoxyethyl)amino]-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-8-[(2-methoxyethyl)amino]-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-[(4-Fluorophenyl)methyl]-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: Lacks the methoxyethylamino group, which may result in different biological activity.

    8-[(2-Methoxyethyl)amino]-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: Lacks the fluorophenyl group, potentially altering its chemical reactivity and applications.

Uniqueness: The presence of both the fluorophenyl and methoxyethylamino groups in 1-[(4-fluorophenyl)methyl]-8-[(2-methoxyethyl)amino]-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione makes it unique compared to similar compounds

Properties

Molecular Formula

C17H20FN5O3

Molecular Weight

361.4 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-8-(2-methoxyethylamino)-3,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C17H20FN5O3/c1-21-13-14(20-16(21)19-8-9-26-3)22(2)17(25)23(15(13)24)10-11-4-6-12(18)7-5-11/h4-7H,8-10H2,1-3H3,(H,19,20)

InChI Key

KJYZBTQOINTNBA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1NCCOC)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.